![molecular formula C20H26N2O B3851630 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B3851630.png)
1-[3-(benzyloxy)benzyl]-4-ethylpiperazine
Overview
Description
The compound “1-[3-(benzyloxy)benzyl]-4-ethylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The benzyloxy and benzyl groups suggest that this compound may have aromatic properties due to the presence of phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring, with the benzyloxy and benzyl groups attached at the 1 and 3 positions, respectively. The ethyl group would be attached at the 4 position of the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . The benzyloxy and benzyl groups could potentially undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the piperazine ring and the attached groups. For example, the presence of nitrogen might make the compound a base, and the aromatic groups could influence its solubility .Scientific Research Applications
Intracellular Calcium Activity
Substituted 1,4-benzoxazines, including those with amino side chains related to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been studied for their effects on intracellular calcium. Compounds with a homoveratrylamino moiety have shown superior potency in this regard, indicating potential applications in biological research involving calcium signaling pathways (Bourlot et al., 1998).
Antimicrobial Activities
New benzoxazole derivatives, including those with a structure similar to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been synthesized and evaluated for antimicrobial activities. These compounds, particularly B7 and B11, exhibited promising activity against certain bacterial strains, suggesting their utility in antimicrobial research (Temiz-Arpaci et al., 2021).
Nootropic Potential
Some 1,4-disubstituted 2-oxopyrrolidines and related compounds, akin to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been synthesized and tested for nootropic activity. These studies are indicative of the potential application of similar compounds in the development of treatments for cognitive disorders (Valenta et al., 1994).
Enantioselective Reactions in Organic Synthesis
Studies have explored the use of related ethylpiperazine-functionalized catalysts in enantioselective Henry reactions. This suggests the potential application of 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine and its analogs in facilitating specific organic synthesis reactions with improved enantioselectivity (Lang et al., 2010).
Catalyst in Organic Synthesis
Silica-bonded N-propylpiperazine compounds, similar in structure to 1-[3-(benzyloxy)benzyl]-4-ethylpiperazine, have been used as catalysts in the synthesis of various organic compounds, demonstrating their utility in chemical synthesis processes (Niknam et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-2-21-11-13-22(14-12-21)16-19-9-6-10-20(15-19)23-17-18-7-4-3-5-8-18/h3-10,15H,2,11-14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZVKVTEALWCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[(3-phenylmethoxyphenyl)methyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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